Thiosemicarbazide hydrochloride
Overview
Description
Thiosemicarbazide hydrochloride is a chemical compound with the formula H₂NC(S)NHNH₂·HCl. It is a white, odorless solid that is related to thiourea by the insertion of an NH center. This compound is commonly used as a ligand for transition metals and has various applications in scientific research and industry .
Mechanism of Action
- Absorption : TSC is generally condensed with aldehydes or ketones to form thiosemicarbazones, which can be further modified into various bioactive molecules .
- Distribution : TSC derivatives can build heterocycles and exhibit multidirectional biological effects .
Target of Action: Thiosemicarbazide hydrochloride (TSC) and its derivatives have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . One of the primary targets of TSC is carbonic anhydrase IX (CA IX) , an essential metalloenzyme. CA IX orchestrates the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action: TSC interacts with CA IX, inhibiting its activity. This inhibition disrupts the enzyme’s role in maintaining pH homeostasis, which is crucial for cancer cell survival. As a result, TSC interferes with the cancer cells’ ability to adapt to acidic environments, ultimately limiting their proliferation .
Biochemical Pathways: TSC affects several downstream pathways. By inhibiting CA IX, it disrupts bicarbonate production, leading to intracellular acidosis. This acidosis impairs cancer cell growth and survival. Additionally, TSC-induced acidosis can alter gene expression, affecting various cellular processes .
Pharmacokinetics
Result of Action: TSC’s action leads to:
Biochemical Analysis
Biochemical Properties
Thiosemicarbazide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase . It also forms complexes with metal ions, which can enhance its biological activity . These interactions are essential for its antimicrobial and anticancer properties.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . It also affects the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It exerts its effects by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. This compound forms complexes with metal ions, which can enhance its binding affinity to target proteins . It also inhibits the activity of enzymes such as carbonic anhydrase, leading to disruptions in cellular processes . Additionally, this compound can induce changes in gene expression, particularly those involved in apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained inhibition of enzyme activity and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antimicrobial and anticancer activities without causing severe toxicity . At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. For instance, this compound undergoes desulfurization, leading to the formation of metabolites such as sulfate and thiourea . These metabolic processes are essential for its biological activity and clearance from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms . It also binds to proteins in the blood, facilitating its distribution to various tissues . The localization and accumulation of this compound in specific tissues are crucial for its therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the mitochondria, where it induces apoptosis by disrupting mitochondrial function . This subcellular localization is essential for its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiosemicarbazide hydrochloride can be synthesized through the reaction of hydrazine hydrate with carbon disulfide, followed by acidification with hydrochloric acid. The general reaction conditions involve:
Reactants: Hydrazine hydrate, carbon disulfide, hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: Thiosemicarbazide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiosemicarbazones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can react with aldehydes and ketones to form thiosemicarbazones
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: The reaction with aldehydes and ketones typically occurs under mild conditions, often at room temperature
Major Products:
Oxidation: Thiosemicarbazones
Reduction: Hydrazine derivatives
Substitution: Thiosemicarbazones
Scientific Research Applications
Thiosemicarbazide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and as a ligand for transition metal complexes
Biology: Employed in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: Investigated for its potential antimicrobial, antiviral, and anticancer properties
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Thiourea: Similar in structure but lacks the NH center.
Semicarbazide: Contains an oxygen atom instead of sulfur.
Thiosemicarbazones: Derived from thiosemicarbazide and have similar biological activities
Uniqueness: Thiosemicarbazide hydrochloride is unique due to its ability to form stable complexes with a wide range of metal ions, which enhances its versatility in various applications. Its structural flexibility allows for the synthesis of numerous derivatives with diverse biological activities .
Properties
IUPAC Name |
aminothiourea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3S.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHOGBUBQSGCOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79-19-6 (Parent) | |
Record name | Semicarbazide, thio-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004346945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50195859 | |
Record name | Semicarbazide, thio-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4346-94-5 | |
Record name | Thiosemicarbazide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4346-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Semicarbazide, thio-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004346945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiosemicarbazide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Semicarbazide, thio-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiosemicarbazide Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOSEMICARBAZIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHX25R8M22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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